Iso Sildenafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso Sildenafil-d3 is a deuterated analog of sildenafil, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. . The deuterium atoms in this compound replace the hydrogen atoms in the methyl group of the piperazine ring, which can provide insights into the metabolic pathways and pharmacokinetics of sildenafil.
Scientific Research Applications
Iso Sildenafil-d3 has several scientific research applications, including:
Pharmacokinetic studies: The deuterium atoms in this compound help in tracing the metabolic pathways and understanding the pharmacokinetics of sildenafil.
Drug development: The compound is used in the development of new drugs with improved efficacy and reduced side effects.
Biological studies: This compound is used in various biological studies to understand its effects on different biological systems.
Mechanism of Action
Sildenafil acts through a complex series of chemical reactions in order to relax smooth muscle tissue and allow for unimpeded blood flow within the penis . This process is enabled by the structural similarities between sildenafil and cGMP, which enables Viagra to act as a competitive binding agent of PDE-5 .
Safety and Hazards
Future Directions
Sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension . As it enters the fourth industrial era, it catalyzes the treatment advances against erectile dysfunction and pulmonary hypertension . The plethora of detailed clinical data accumulated and the two sildenafil analogues marketed, namely tadalafil and vardenafil, signify the relevant therapeutic and commercial achievements .
Preparation Methods
The synthesis of Iso Sildenafil-d3 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes:
Formation of the pyrazolopyrimidinone core: This involves the cyclization of suitable precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step typically involves a substitution reaction where the ethoxyphenyl group is introduced to the pyrazolopyrimidinone core.
Attachment of the deuterated piperazine ring:
Industrial production methods for this compound are similar to those used for sildenafil, with additional steps to incorporate deuterium. These methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Iso Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: this compound can be reduced to form the corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Iso Sildenafil-d3 is compared with other similar compounds such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties. This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and improve the compound’s stability .
Similar compounds include:
Sildenafil: The parent compound used to treat erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Properties
CAS No. |
1794829-17-6 |
---|---|
Molecular Formula |
C22H30N6O4S |
Molecular Weight |
477.598 |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 |
InChI Key |
AEHJOHLAUWUPQW-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1C)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonyms |
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-_x000B_propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.